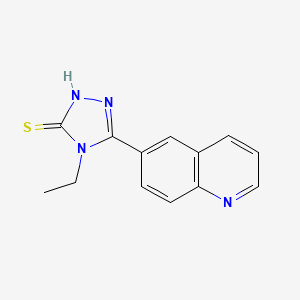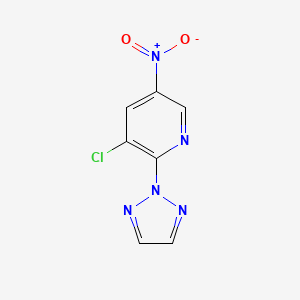
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C7H4ClN5O2 and a molecular weight of 225.59 g/mol This compound features a pyridine ring substituted with a chloro group at the 3-position, a nitro group at the 5-position, and a 1,2,3-triazole ring at the 2-position
作用机制
Target of Action
The primary targets of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine are currently unknown
Mode of Action
It is known that the nitro group and the triazole ring in the compound could potentially interact with biological targets, leading to changes in cellular functions .
Action Environment
Like other chemical compounds, its stability, solubility, and reactivity could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the reaction of 3-chloro-5-nitropyridine with sodium azide under suitable conditions to form the triazole ring . The reaction is generally carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the triazole ring. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloro group under basic conditions.
Major Products Formed
科学研究应用
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
相似化合物的比较
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the triazole ring.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group and a triazole ring but differs in the position and type of triazole ring.
Uniqueness
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is unique due to the presence of both a chloro and a nitro group on the pyridine ring, as well as the 1,2,3-triazole ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
3-chloro-5-nitro-2-(triazol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-10-1-2-11-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBIABPHJGCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
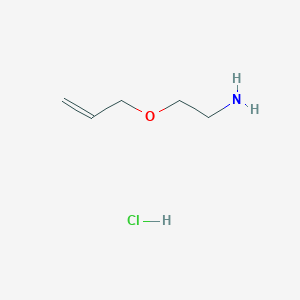
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2745663.png)
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
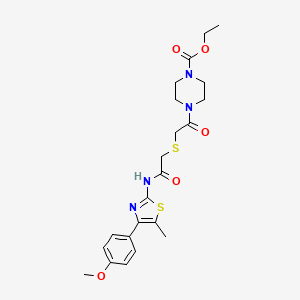
![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)
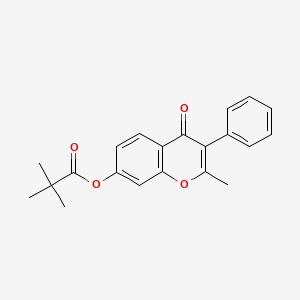
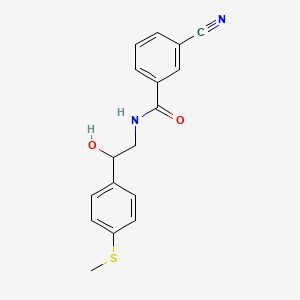
![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2745672.png)
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)

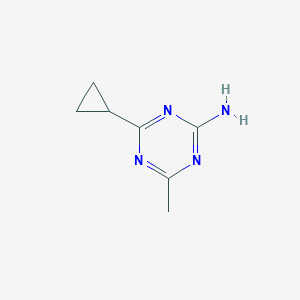

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)
